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molecular formula C7BrF15 B1581887 1-Bromoperfluoroheptane CAS No. 375-88-2

1-Bromoperfluoroheptane

Cat. No. B1581887
M. Wt: 448.95 g/mol
InChI Key: VPQQZKWYZYVTMU-UHFFFAOYSA-N
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Patent
US05455373

Procedure details

Perfluorooctanoic acid 286 g (0.691 mole), bromine 55.3 g (0.345 mole) and Freon 113 (200 ml) were treated with fluorine (40 cc/min) at 30°-37° C. When approximately 0.42 mole of fluorine was used, the solution turned from dark red to orange. Perfluorooctanoic acid 500 g (1.208 mole) and bromine 112 g (0.700 mole) were added to the reaction mixture. The mixture was again treated with fluorine until the color of bromine disappeared (about 0.83 mole of additional fluorine was used). The reaction mixture was poured into dilute hydrochloric acid and the precipitated solid comprising unreacted perfluorooctanoic acid (about 115 grams) was recovered. The organic phase was then separated, washed with water containing some sodium thiosulfite, and dried over magnesium sulfate. Fractional distillation of the precipitate produced 697 g of perfluoroheptyl bromide (96% yield based on the amount of acid reacted), having a boiling point of 118° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
286 g
Type
reactant
Reaction Step Two
Quantity
55.3 g
Type
reactant
Reaction Step Two
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
113
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
fluorine
Quantity
0.42 mol
Type
reactant
Reaction Step Three
Quantity
500 g
Type
reactant
Reaction Step Four
Quantity
112 g
Type
reactant
Reaction Step Four
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
fluorine
Quantity
0.83 mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:25])([C:6]([F:24])([F:23])[C:7]([F:22])([F:21])[C:8]([F:20])([F:19])[C:9]([F:18])([F:17])[C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12])C(O)=O.[Br:26]Br.FF.Cl>>[F:1][C:2]([Br:26])([F:25])[C:6]([F:24])([F:23])[C:7]([F:22])([F:21])[C:8]([F:20])([F:19])[C:9]([F:18])([F:17])[C:10]([F:16])([F:15])[C:11]([F:14])([F:13])[F:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
286 g
Type
reactant
Smiles
FC(C(=O)O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Name
Quantity
55.3 g
Type
reactant
Smiles
BrBr
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Name
113
Quantity
200 mL
Type
solvent
Smiles
Step Three
Name
fluorine
Quantity
0.42 mol
Type
reactant
Smiles
FF
Step Four
Name
Quantity
500 g
Type
reactant
Smiles
FC(C(=O)O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F
Name
Quantity
112 g
Type
reactant
Smiles
BrBr
Step Five
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
fluorine
Quantity
0.83 mol
Type
reactant
Smiles
FF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitated solid comprising unreacted perfluorooctanoic acid (about 115 grams) was recovered
CUSTOM
Type
CUSTOM
Details
The organic phase was then separated
WASH
Type
WASH
Details
washed with water containing some sodium thiosulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Fractional distillation of the precipitate

Outcomes

Product
Name
Type
product
Smiles
FC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)Br
Measurements
Type Value Analysis
AMOUNT: MASS 697 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 450%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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